molecular formula C4H7Cl2F2N B6171472 1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride CAS No. 2445791-57-9

1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride

Cat. No.: B6171472
CAS No.: 2445791-57-9
M. Wt: 178
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6ClF2N·HCl. It is a derivative of cyclopropane, featuring both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride typically involves the reaction of 2,2-difluorocyclopropanemethanol with thionyl chloride to form the corresponding chlorinated compound. This intermediate is then reacted with ammonia or an amine to yield the desired methanamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while reduction with lithium aluminum hydride produces the amine .

Scientific Research Applications

1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

2445791-57-9

Molecular Formula

C4H7Cl2F2N

Molecular Weight

178

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.